4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one
Description
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a fused bicyclic system with a ketone group at position 2, a hydroxyl group at position 4, and heteroatoms (oxygen at position 9 and nitrogen at position 1). Notably, it is listed as discontinued by Biosynth, indicating restricted commercial availability .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H15NO3/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12) |
InChI Key |
BZZDQYQRUSQQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(CC(=O)N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one typically involves the Prins cyclization reaction. For instance, the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency and the ability to introduce diverse substituents .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-Hydroxy-9-oxa-1-azaspiro[5
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Medicine: Explored for its potential as an antibacterial and antituberculosis agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Heteroatom Configuration :
- The target compound’s 1-aza/9-oxa arrangement distinguishes it from diaza (e.g., 1,9-diaza) or triaza analogs. Oxygen at position 9 may enhance polarity and metabolic stability compared to nitrogen-rich analogs .
- Triaza derivatives (e.g., 1,4,9-triaza) exhibit enhanced hydrogen-bonding capacity, critical for enzyme inhibition (e.g., METTL3) .
Substituent Impact: Hydroxyl groups (e.g., at position 4 in the target compound) improve solubility but may reduce membrane permeability. In contrast, hydrophobic substituents like aryl groups in 1-oxa-4,9-diaza analogs enhance receptor binding . Amino groups (e.g., 5-amino in ) facilitate salt formation (e.g., hydrochloride) for improved bioavailability .
Biological Activity: 1,9-Diaza derivatives target obesity and pain via modulation of neurotransmitter pathways, while 3,9-diaza compounds act as CCR5 antagonists for HIV treatment .
Synthetic Accessibility :
- Spiro compounds with fewer heteroatoms (e.g., 1-aza/9-oxa) may require milder synthesis conditions compared to multi-nitrogen systems, which often involve complex cyclization or Buchwald-Hartwig coupling .
Biological Activity
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one is a spirocyclic compound notable for its unique structural framework, which includes both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, suggesting its application in antituberculosis drug development.
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.22 g/mol
- CAS Number : 1501744-47-3
Synthesis
The synthesis of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one typically involves the Prins cyclization reaction, which can be adapted for larger-scale production. The reaction conditions often require a Lewis acid catalyst and an aldehyde or ketone as the electrophilic component.
The biological activity of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one primarily revolves around its role as an inhibitor of the MmpL3 protein. This protein is crucial for the transport of lipids necessary for the survival of Mycobacterium tuberculosis. By inhibiting MmpL3, the compound disrupts lipid transport, leading to bacterial cell death.
Case Studies and Research Findings
-
Antituberculosis Activity :
- Research has indicated that derivatives of spirocyclic compounds, including 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one, exhibit significant inhibitory effects against MmpL3, making them promising candidates for antituberculosis therapies .
- Inhibition of Soluble Epoxide Hydrolase (sEH) :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one | Hydroxyl group at position 4 | Inhibitor of MmpL3 in M. tuberculosis |
| 1-Oxa-9-azaspiro[5.5]undecane | Lacks hydroxyl group | Limited biological activity |
| 1,4,9-Triazaspiro[5.5]undecan-2-one | Contains additional nitrogen atoms | Different reactivity and activity |
Applications in Drug Development
The unique structural characteristics of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one make it a valuable scaffold for drug design targeting various biological pathways:
- Medicinal Chemistry : Its ability to act on specific proteins makes it suitable for developing new therapeutic agents.
- Material Science : The compound's stability and reactivity allow for applications in developing new materials and chemical processes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one, and how are reaction conditions optimized?
- Methodology : Multi-step organic synthesis is typically employed, involving heteroaryl substitutions and spirocyclization. Key steps include:
- Ring-closing reactions using catalysts like palladium or nickel to form the spirocyclic core.
- Hydroxylation via oxidation (e.g., potassium permanganate) or hydrolysis.
- Purification via column chromatography or recrystallization to isolate the product .
- Optimization : Reaction temperature (e.g., 0–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents are critical. For example, excess reducing agents (e.g., LiAlH₄) may improve yields in reduction steps .
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography (via SHELX programs ) for 3D structural determination.
- NMR spectroscopy (¹H/¹³C) to confirm spirocyclic connectivity and hydroxyl group placement.
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- Key Data :
- ¹H NMR : Peaks at δ 3.2–4.1 ppm for oxygen/nitrogen-bound protons.
- Crystallographic data : Typical bond angles of 109.5° for sp³-hybridized atoms in the spiro ring .
Q. What computational tools are used to model its interaction with biological targets?
- Methods :
- Molecular docking (AutoDock, Schrödinger) to predict binding affinities.
- Density Functional Theory (DFT) for electronic structure analysis.
- Example : Docking studies suggest hydrogen bonding between the hydroxyl group and residues in GABAA receptors .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect biological activity?
- Case Study :
- 9-Benzyl derivatives (e.g., 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol) show enhanced binding to soluble epoxide hydrolase (sEH) due to hydrophobic interactions .
- Chloro-substituted analogs (e.g., 2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one) exhibit reduced activity, highlighting the hydroxyl group’s role in target engagement .
- SAR Table :
| Compound | Substituent | Biological Activity |
|---|---|---|
| Parent | 4-OH | Moderate sEH inhibition |
| 9-Benzyl | Benzyl + 4-OH | Potent sEH inhibition (IC₅₀ = 12 nM) |
| 2-Cl | Cl + 4-OH | Inactive |
Q. What mechanisms underlie its pharmacological potential (e.g., antihypertensive effects)?
- Mechanistic Insights :
- Alpha-1 adrenoceptor blockade : Analogous 9-substituted derivatives (e.g., 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one) reduce blood pressure in SHR rats via peripheral receptor antagonism .
- GABAA modulation : Hydroxyl and spirocyclic moieties mimic endogenous GABAergic ligands, as shown in electrophysiological assays .
Q. How can contradictions in activity data across studies be resolved?
- Analysis Framework :
Assay Validation : Compare SPR (surface plasmon resonance) vs. ITC (isothermal titration calorimetry) data for binding affinity discrepancies .
Structural Variants : Test enantiomers or conformers (e.g., axial vs. equatorial hydroxyl orientation) .
Species-Specific Effects : Evaluate activity in human vs. rodent cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
